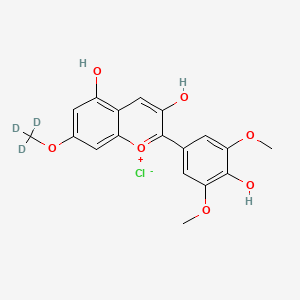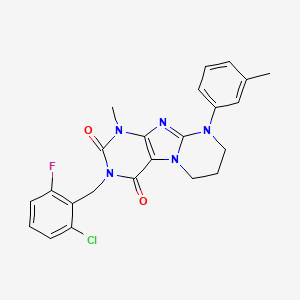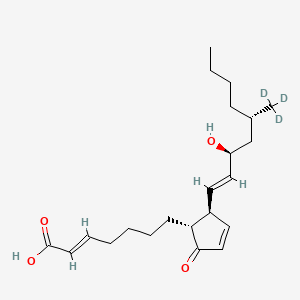
10,11-Dehydroxy Limaprost-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dehydroxy Limaprost-d3 is a synthetic derivative of Limaprost, a prostaglandin E1 analog. This compound is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its structure is characterized by the presence of dehydroxy groups at the 10th and 11th positions, which may influence its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dehydroxy Limaprost-d3 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydration: Removal of hydroxyl groups to form double bonds.
Isomerization: Conversion of the compound to the desired isomeric form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactions in batch reactors.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product.
Quality Control: Rigorous testing to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 10,11-Dehydroxy Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogenation catalysts.
Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: More oxidized derivatives with additional oxygen-containing groups.
Reduction Products: Saturated compounds with reduced double bonds.
Substitution Products: Compounds with new functional groups replacing original ones.
Wissenschaftliche Forschungsanwendungen
10,11-Dehydroxy Limaprost-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 10,11-Dehydroxy Limaprost-d3 involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, vasodilation, and platelet aggregation. The presence of dehydroxy groups may enhance its binding affinity and selectivity for these targets, leading to distinct pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Limaprost: The parent compound, a prostaglandin E1 analog.
Misoprostol: Another prostaglandin analog with similar therapeutic applications.
Alprostadil: A prostaglandin E1 analog used in the treatment of erectile dysfunction and other conditions.
Comparison: 10,11-Dehydroxy Limaprost-d3 is unique due to the presence of dehydroxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can result in variations in potency, efficacy, and side effect profiles, making it a valuable compound for comparative studies and drug development.
Eigenschaften
Molekularformel |
C22H34O4 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
InChI-Schlüssel |
CNNBNXXMENIOCQ-MGMHINSMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
Kanonische SMILES |
CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


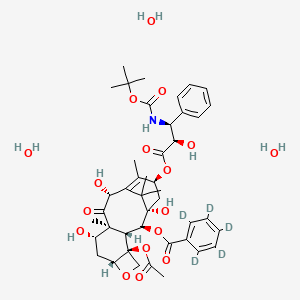

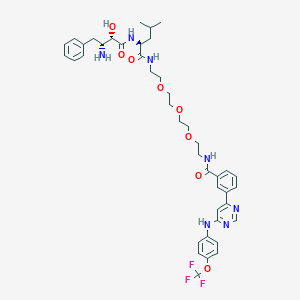

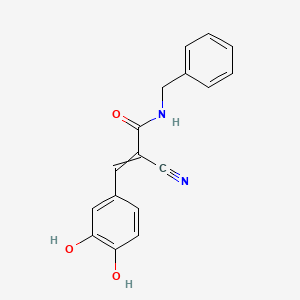
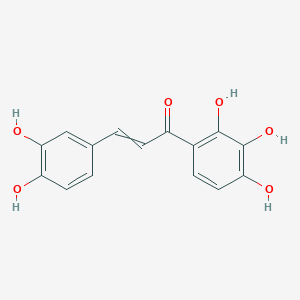
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
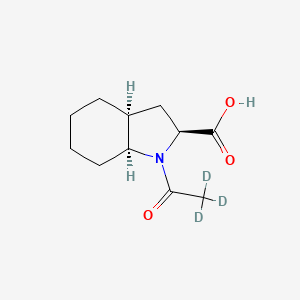
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
